1-(4-Methoxy-3-methylphenyl)pentan-1-one
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Overview
Description
1-(4-Methoxy-3-methylphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-methylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxy-3-methylbenzoyl chloride with pentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)pentan-1-one
- 1-(4-Methylphenyl)pentan-1-one
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
Uniqueness
1-(4-Methoxy-3-methylphenyl)pentan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. These structural features can lead to distinct chemical and biological properties .
Properties
CAS No. |
5394-88-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-6-12(14)11-7-8-13(15-3)10(2)9-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
LHKUCHYKHXYQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)OC)C |
Origin of Product |
United States |
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